Ferric citrate tetrahydrate
Overview
Description
Ferric citrate tetrahydrate is a coordination complex of iron (III) with citric acid, containing four molecules of water. It is commonly used in medicine as a phosphate binder to control serum phosphorus levels in patients with chronic kidney disease and as an iron supplement to treat iron deficiency anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric citrate tetrahydrate can be synthesized by reacting ferric hydroxide with citric acid in an aqueous medium. The reaction typically involves preparing a ferric hydroxide slurry, which is then treated with a citrate ion source at elevated temperatures (80-100°C) for 1 to 4 hours to obtain a clear solution .
Industrial Production Methods
Industrial production of pharmaceutical-grade ferric citrate involves a one-pot process where ferric ions are combined with a base to form ferric hydroxide, which is then reacted with citric acid. This method ensures the production of high-purity ferric citrate suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions
Ferric citrate tetrahydrate undergoes various chemical reactions, including:
Oxidation-Reduction: Ferric (Fe³⁺) ions can be reduced to ferrous (Fe²⁺) ions under light exposure, especially blue and ultraviolet light.
Common Reagents and Conditions
Oxidation-Reduction: Light exposure, especially blue and ultraviolet light.
Complexation: Aqueous solutions of citric acid and ferric salts.
Major Products Formed
Oxidation-Reduction: Ferrous ions (Fe²⁺) and carbon dioxide.
Complexation: Various ferric citrate complexes, including oligomers and polymers.
Scientific Research Applications
Ferric citrate tetrahydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Employed in cell culture procedures as a source of iron.
Medicine: Used to treat hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease.
Industry: Utilized in the production of cosmetics, medicaments, and as a dietary supplement.
Mechanism of Action
Ferric citrate tetrahydrate acts as a phosphate binder by forming insoluble complexes with dietary phosphate, thus reducing its absorption in the gastrointestinal tract. It also serves as an iron supplement, where ferric ions are reduced to ferrous ions in the gastrointestinal tract and then absorbed into the bloodstream. The absorbed iron is transported to the bone marrow for incorporation into hemoglobin .
Comparison with Similar Compounds
Similar Compounds
Ferric ammonium citrate: Used in cell culture and as a dietary supplement.
Sodium ferrous citrate: Used in the treatment of iron deficiency anemia.
Zinc citrate: Used as a dietary supplement and in the treatment of zinc deficiency.
Uniqueness
Ferric citrate tetrahydrate is unique due to its dual role as a phosphate binder and iron supplement, making it particularly valuable in the treatment of chronic kidney disease. Its ability to form various coordination complexes with citrate ions also distinguishes it from other iron compounds .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);tetrahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;4*1H2/q;+3;;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIIZUHZMUVVCB-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FeO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020623 | |
Record name | Ferric citrate tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-05-8 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ferric citrate tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.